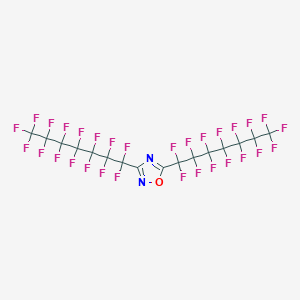![molecular formula C14H17N3O3S B14166394 2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile CAS No. 332375-06-1](/img/structure/B14166394.png)
2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile is a complex organic compound that features a piperazine ring substituted with an acetylphenylsulfonyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile typically involves multiple steps. One common method involves the reaction of 4-acetylphenylsulfonyl chloride with piperazine to form the intermediate 4-(4-acetylphenyl)sulfonylpiperazine. This intermediate is then reacted with acetonitrile under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring and sulfonyl group are often key to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential therapeutic applications.
2-(4-Methylpiperazin-1-yl)acetonitrile: Similar structure but with a methyl group instead of an acetylphenylsulfonyl group.
Uniqueness
2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile is unique due to the presence of both the acetylphenylsulfonyl and acetonitrile groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other piperazine derivatives, making it a valuable compound for research and development.
Properties
CAS No. |
332375-06-1 |
|---|---|
Molecular Formula |
C14H17N3O3S |
Molecular Weight |
307.37 g/mol |
IUPAC Name |
2-[4-(4-acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile |
InChI |
InChI=1S/C14H17N3O3S/c1-12(18)13-2-4-14(5-3-13)21(19,20)17-10-8-16(7-6-15)9-11-17/h2-5H,7-11H2,1H3 |
InChI Key |
OTZQVPWNQQYNHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC#N |
solubility |
45.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N,N-diethyl-N'-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine](/img/structure/B14166357.png)

![2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)-](/img/structure/B14166365.png)



![(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B14166386.png)

